N4-Cyclopropylpyrimidine-4,5-diamine

Description

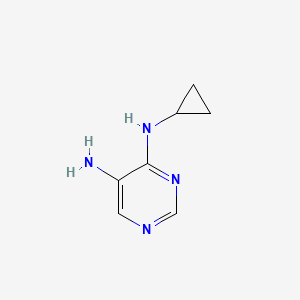

N4-Cyclopropylpyrimidine-4,5-diamine (CAS: 195252-62-1) is a pyrimidine derivative characterized by a cyclopropyl group attached to the N4 position of the pyrimidine ring, along with amine groups at the 4 and 5 positions. Its structural uniqueness lies in the cyclopropyl substituent, which introduces steric and electronic effects distinct from linear alkyl or aromatic groups.

Properties

Molecular Formula |

C7H10N4 |

|---|---|

Molecular Weight |

150.18 g/mol |

IUPAC Name |

4-N-cyclopropylpyrimidine-4,5-diamine |

InChI |

InChI=1S/C7H10N4/c8-6-3-9-4-10-7(6)11-5-1-2-5/h3-5H,1-2,8H2,(H,9,10,11) |

InChI Key |

IILBMASNFBVKTC-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1NC2=NC=NC=C2N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-Cyclopropylpyrimidine-4,5-diamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with a suitable pyrimidine derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N4-Cyclopropylpyrimidine-4,5-diamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can occur at the amino groups, where reagents like alkyl halides can be used to introduce different substituents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

N4-Cyclopropylpyrimidine-4,5-diamine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a precursor in the development of pharmaceutical agents targeting various diseases.

Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N4-Cyclopropylpyrimidine-4,5-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking the biochemical pathways they regulate. This inhibition can lead to the suppression of disease-related processes, making the compound a potential therapeutic agent .

Comparison with Similar Compounds

Structural Analogs with N4 Substituent Variations

The closest analogs of N4-Cyclopropylpyrimidine-4,5-diamine include compounds with modifications at the N4 position while retaining the 6-chloro and 4,5-diamine backbone:

| Compound Name | CAS Number | N4 Substituent | Similarity Score | Key Properties/Notes |

|---|---|---|---|---|

| 6-Chloro-N4-ethylpyrimidine-4,5-diamine | 98140-03-5 | Ethyl | 0.97 | Higher solubility in polar solvents |

| 6-Chloro-N4-(cyclopropylmethyl)pyrimidine-4,5-diamine | 195252-60-9 | Cyclopropylmethyl | 0.94 | Increased steric bulk; reduced reactivity |

| This compound | 195252-62-1 | Cyclopropyl | 0.95 | Moderate lipophilicity; ring strain |

Key Findings :

- The ethyl-substituted analog (similarity 0.97) exhibits enhanced solubility due to its linear alkyl chain, favoring aqueous-phase reactions .

- The cyclopropylmethyl analog (similarity 0.94) shows reduced reactivity in nucleophilic substitution reactions, likely due to steric hindrance from the branched substituent .

Analogs with Pyrimidine Ring Modifications

Compounds with altered substitution patterns on the pyrimidine core demonstrate divergent properties:

| Compound Name | CAS Number | Substituent Position | Key Differences | Similarity Score |

|---|---|---|---|---|

| 2-Chloro-6-methylpyrimidine-4,5-diamine | 63211-98-3 | 2-Chloro, 6-methyl | Reduced electronic delocalization | 0.88 |

| 2-Chloro-N-methylpyrimidin-4-amine | 66131-68-8 | 2-Chloro, N-methyl | Loss of 5-amine; lower polarity | 0.75 |

Key Findings :

- 2-Chloro-6-methylpyrimidine-4,5-diamine (similarity 0.88) lacks the cyclopropyl group and shows reduced electronic delocalization due to the 2-chloro substituent, impacting its binding affinity in enzyme assays .

- The absence of the 5-amine group in 2-Chloro-N-methylpyrimidin-4-amine (similarity 0.75) drastically lowers polarity, rendering it less suitable for hydrophilic interactions in drug design .

Physicochemical and Reactivity Trends

- Lipophilicity : Cyclopropyl substituents enhance lipophilicity compared to ethyl groups, improving cell membrane penetration but reducing water solubility .

- Reactivity : The cyclopropyl group’s ring strain may increase susceptibility to ring-opening reactions under acidic conditions, unlike stable ethyl or methyl analogs .

- Electronic Effects : 6-Chloro substitution (target compound) provides stronger electron-withdrawing effects than 2-chloro analogs, influencing hydrogen-bonding capabilities .

Biological Activity

N4-Cyclopropylpyrimidine-4,5-diamine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various enzymes. This article provides a comprehensive overview of its biological activity, including mechanisms of action, comparative studies, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a pyrimidine ring with two amino groups at the 4 and 5 positions and a cyclopropyl substituent at the N4 position. This unique structure contributes to its biological activity by influencing its binding affinity to target enzymes.

The primary mechanism of action for this compound involves its role as an inhibitor of cyclin-dependent kinases (CDKs). By binding to the active site of these enzymes, it prevents substrate interaction, thereby inhibiting cell cycle progression. This mechanism is particularly relevant in cancer therapy, where uncontrolled cell proliferation is a critical issue.

Anticancer Properties

This compound has been studied for its potential anticancer effects. Research indicates that it exhibits selective cytotoxicity against various cancer cell lines. For instance, in vitro studies have shown that this compound induces apoptosis in cancer cells while sparing normal cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for antimicrobial activity. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains and fungi, making it a candidate for further exploration in antimicrobial therapies .

Comparative Studies

To understand the unique properties of this compound, it is essential to compare it with related compounds:

| Compound Name | Biological Activity | Notes |

|---|---|---|

| N2,N4-Diphenylpyrimidine-2,4-diamine | Potent CDK inhibitor | Known for strong antiproliferative effects |

| N4-Alkyl-N2-phenyl-pyrrolo[3,2-d]pyrimidine-2,4-diamine | Antitumor activity | Exhibits strong binding affinity to CDKs |

| 5-Fluoro-N2,N4-diphenylpyrimidine-2,4-diamine | CDK9 inhibitor | Designed specifically for targeted therapy |

The cyclopropyl group in this compound imparts distinct steric and electronic properties that may enhance its binding specificity compared to other similar compounds.

Case Studies

- Study on CDK Inhibition : A study demonstrated that this compound effectively inhibits CDK2 and CDK9 in vitro. The compound showed IC50 values below 100 nM against these targets, indicating potent inhibitory activity .

- Antimicrobial Evaluation : Another research effort evaluated the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones in agar diffusion assays, suggesting potential applications in treating bacterial infections .

- In Vivo Studies : Animal model studies have indicated that administration of this compound resulted in reduced tumor growth rates compared to control groups. These findings support its potential as an effective therapeutic agent in oncology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.